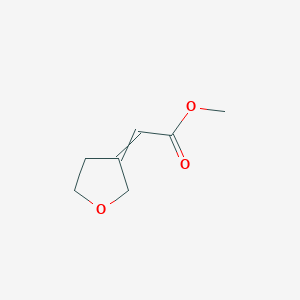

methyl 2-(oxolan-3-ylidene)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(oxolan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFZEHLGGOCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Oxolan 3 Ylidene Acetate

Diverse Synthetic Routes and Precursors for the Oxolan-3-ylidene Scaffold

The formation of the oxolane (tetrahydrofuran) ring with an exocyclic double bond at the 3-position can be achieved through various synthetic strategies. These methods often employ different precursors and catalytic systems to construct the desired scaffold.

Horner-Wadsworth-Emmons Olefination and Related Phosphonate-Based Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of alkenes, particularly α,β-unsaturated esters. wikipedia.orgnih.gov This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of methyl 2-(oxolan-3-ylidene)acetate synthesis, the key precursor is a phosphonate reagent, which reacts with oxolan-3-one.

The HWE reaction typically favors the formation of the (E)-alkene isomer. wikipedia.org The stereochemical outcome can be influenced by reaction conditions such as the nature of the base, the solvent, and the temperature. wikipedia.org For instance, using lithium salts and higher temperatures can increase the selectivity for the (E)-isomer. wikipedia.org Modifications to the phosphonate reagent, such as the Still-Gennari modification, can be employed to favor the (Z)-isomer. orgsyn.org

A key advantage of the HWE reaction is the water-solubility of the phosphate (B84403) byproduct, which simplifies purification. orgsyn.org The phosphonate carbanions are also generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a broader range of ketones. nih.govorgsyn.org

| Precursor | Reagent | Key Features |

| Oxolan-3-one | Methyl 2-(dialkoxyphosphoryl)acetate | Forms the exocyclic double bond. |

| Trialkyl phosphite | Alkyl bromoacetate | Preparation of the phosphonate reagent via the Michaelis-Arbuzov reaction. organicchemistrydata.org |

Palladium-Catalyzed Cyclization and C-H Functionalization Approaches

Palladium-catalyzed reactions have emerged as a versatile tool for the construction of cyclic systems, including tetrahydrofurans. organic-chemistry.orgrsc.org These methods often involve the cyclization of unsaturated precursors. For instance, the palladium-catalyzed cyclization of 1,6-enynes can lead to the formation of benzofuran (B130515) derivatives, showcasing the potential for constructing cyclic ethers. rsc.org Similarly, palladium-catalyzed cyclization of 2,3-allenoic acids can produce furan-2(5H)-one derivatives. nih.gov While not directly yielding this compound, these methodologies highlight the power of palladium catalysis in forming the oxolane ring system.

C-H functionalization represents a modern and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. umich.eduyoutube.com This approach avoids the need for pre-functionalized starting materials. Transition metal-catalyzed C-H functionalization can be applied to the synthesis of complex molecules, including those with heterocyclic cores. umich.edu For example, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been demonstrated. umich.edu The development of new catalysts and methods in this area holds promise for more direct and atom-economical syntheses of oxolane derivatives. umich.eduacs.org

| Strategy | Catalyst | Precursor Type | Key Transformation |

| Palladium-Catalyzed Cyclization | Palladium acetate (B1210297) | 1,6-enynes, 2,3-allenoic acids | Intramolecular cyclization to form the heterocyclic ring. rsc.orgnih.govnih.gov |

| C-H Functionalization | Transition metal complexes (e.g., Pd, Fe) | Alkanes, amines | Direct conversion of C-H bonds to new functional groups. umich.eduacs.org |

Alternative Olefination and Condensation Methodologies

Beyond the HWE reaction, other olefination and condensation methods can be employed for the synthesis of α,β-unsaturated esters. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. organic-chemistry.org

Aldol-type condensation reactions can also be utilized. For instance, the reaction of aldehydes with ethyl dibromoacetate promoted by samarium(II) iodide or chromium(II) chloride can yield (E)-α,β-unsaturated esters through an aldol-type addition followed by β-elimination. organic-chemistry.org Similarly, a sequence of an aldol (B89426) reaction, acetylation, and a DBU-induced E1cB elimination can produce trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org

The Claisen condensation is another relevant reaction, involving the condensation of two ester molecules to form a β-keto ester. libretexts.org While not directly forming the α,β-unsaturated product, the resulting β-keto ester can be a precursor for subsequent olefination reactions. Crossed Claisen condensations, where two different esters are used, can be effective if one of the esters lacks α-hydrogens. libretexts.org

Stereoselective Synthesis of this compound and its Chirally Modified Analogs

Achieving stereocontrol in the synthesis of this compound and its analogs is crucial, particularly for applications in pharmaceuticals and natural product synthesis. This involves controlling the geometry of the exocyclic double bond (E/Z isomerism) and, in the case of chiral analogs, the stereochemistry of the oxolane ring.

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric induction can be achieved through the use of chiral catalysts or chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net After the desired transformation, the auxiliary is removed. This strategy has been successfully applied in the synthesis of mechanically planar chiral rotaxanes. nih.govresearchgate.net For instance, a chiral interlocking auxiliary strategy has been developed for the synthesis of MPC rotaxanes with high enantiopurity. nih.gov

The use of chiral ligands in transition metal-catalyzed reactions is another powerful approach. For example, chiral rhodium complexes have been used for the asymmetric conjugate reduction of α,β-unsaturated esters with high enantioselectivity. researchgate.net Similarly, iridium catalysts with chiral spiro ligands have been employed for the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, affording chiral allylic alcohols with excellent enantioselectivity and diastereoselectivity. nih.govrsc.org

| Strategy | Key Component | Example Application |

| Chiral Auxiliary | Chiral interlocking auxiliary | Synthesis of mechanically planar chiral rotaxanes. nih.govresearchgate.net |

| Chiral Catalyst | Chiral Rhodium or Iridium complexes | Asymmetric hydrogenation of unsaturated esters and ketones. researchgate.netnih.govrsc.orgacs.org |

Enantioselective and Diastereoselective Control in Exocyclic Double Bond Formation

Controlling the stereochemistry of the exocyclic double bond is a key challenge. Asymmetric hydrogenation is a prominent method for the enantioselective reduction of prochiral alkenes. acs.org Catalytic systems based on rhodium and iridium with chiral ligands have proven highly effective for the asymmetric hydrogenation of various α,β-unsaturated compounds, including esters. researchgate.netacs.org

The diastereoselectivity of the double bond formation can often be controlled by the choice of reagents and reaction conditions in olefination reactions like the HWE reaction. wikipedia.org For instance, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups, typically leads to the formation of (Z)-alkenes. orgsyn.org A recently developed HWE-type reagent, methyl 2-[bis(benzylthio)phosphoryl]acetate, allows for a diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters by simply changing the stoichiometry of the base. thieme-connect.de

Furthermore, dynamic kinetic resolution in asymmetric hydrogenation can be a powerful tool. In this process, a racemic starting material is converted into a single enantiomer of the product through in situ racemization of the starting material and enantioselective reaction of one enantiomer. nih.govrsc.org This has been successfully applied to the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters. nih.govrsc.org

Catalytic Systems for Efficient Synthesis of this compound

The efficient synthesis of α,β-unsaturated esters like this compound is a significant goal in organic chemistry. This is often achieved through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, which involve the reaction of a ketone—in this case, oxolan-3-one (also known as tetrahydrofuran-3-one)—with a phosphorus-stabilized ylide or carbanion. berkeley.eduwikipedia.org While these methods are robust, they typically require stoichiometric amounts of reagents, leading to significant waste, such as triphenylphosphine (B44618) oxide in the Wittig reaction. berkeley.edumasterorganicchemistry.com The development of catalytic alternatives is therefore highly desirable.

Direct palladium or gold-catalyzed syntheses of this compound have not been extensively reported. However, the feasibility of such transformations can be inferred from catalytic reactions used to produce structurally analogous compounds.

Palladium Catalysis: A significant precedent for this type of transformation is the palladium-catalyzed synthesis of (E)-(2-oxoindolin-3-ylidene)methyl acetates. nih.gov In this process, various N-arylpropiolamides undergo an oxidative C-H functionalization reaction with carboxylic acids in the presence of a Pd(OAc)₂ catalyst and an oxidant, PhI(OAc)₂. nih.gov This reaction proceeds in moderate to excellent yields and demonstrates that a palladium catalyst can facilitate the formation of a similar exocyclic ylidene acetate structure. nih.gov A hypothetical analogous intramolecular cyclization or an intermolecular reaction involving a suitably functionalized oxolane precursor could be envisioned.

Research into palladium-catalyzed reactions of organic halides with olefins has also shown the versatility of palladium in forming C-C bonds, which are fundamental to synthesizing complex molecules. uwindsor.ca

Table 1: Example of Palladium-Catalyzed Synthesis of a Structurally Related Ylidene Acetate Data extracted from a study on (2-oxoindolin-3-ylidene)methyl acetates. nih.gov

| Starting Material (N-arylpropiolamide) | Acid | Catalyst System | Product | Yield (%) |

| N-phenylpropiolamide | Acetic Acid | Pd(OAc)₂, PhI(OAc)₂ | (E)-(2-oxoindolin-3-ylidene)methyl acetate | 85 |

| N-(4-methylphenyl)propiolamide | Acetic Acid | Pd(OAc)₂, PhI(OAc)₂ | (E)-(5-methyl-2-oxoindolin-3-ylidene)methyl acetate | 82 |

| N-(4-methoxyphenyl)propiolamide | Acetic Acid | Pd(OAc)₂, PhI(OAc)₂ | (E)-(5-methoxy-2-oxoindolin-3-ylidene)methyl acetate | 78 |

Gold Catalysis: Gold catalysis is well-known for activating alkynes and allenes toward nucleophilic attack. A potential, though currently undocumented, gold-catalyzed route to this compound could involve the reaction of a propargylic acetate derivative. For instance, gold catalysts like Au(PPh₃)NTf₂ have been used to convert propargylic acetates into linear α-iodoenones, which are versatile synthetic intermediates. organic-chemistry.org A related intramolecular cyclization of an alcohol onto a gold-activated alkyne is a common strategy for forming heterocyclic rings, and it is conceivable that a similar strategy could be developed for the target molecule. nih.gov

Organocatalysis: Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis. youtube.com Direct organocatalytic routes to this compound are not described in the literature. However, organocatalysts are known to promote olefination reactions. For example, phosphine-based organocatalysts have been explored to develop catalytic Wittig reactions, which could reduce the waste generated compared to the stoichiometric version. The development of an organocatalytic HWE or Wittig-type reaction starting from oxolan-3-one would represent a significant advance.

Biocatalysis: Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. There is currently no specific literature describing a biocatalytic synthesis of this compound. In principle, enzymes could be engineered to perform the key bond-forming steps. For instance, a "ene-reductase" could potentially catalyze the final step in a synthetic sequence, or engineered enzymes could facilitate novel C-C bond formations. Biocatalytic approaches have been developed for fluoroalkylation using engineered enzymes, demonstrating the potential for creating highly specialized biocatalysts for target molecules. organic-chemistry.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Applying the twelve principles of green chemistry is crucial for developing sustainable synthetic routes. organic-chemistry.org For a molecule like this compound, this would involve moving away from classical stoichiometric reactions toward more sustainable catalytic methods.

Atom Economy: The traditional Wittig reaction suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. berkeley.edu The Horner-Wadsworth-Emmons reaction offers an improvement, as the dialkyl phosphate byproduct has a lower molecular weight and is more easily removed by aqueous extraction. organic-chemistry.org A truly "green" synthesis would be a catalytic process where all or most of the atoms from the reactants are incorporated into the final product.

Use of Catalysis: As discussed in the previous sections, catalytic methods (using transition metals, organocatalysts, or enzymes) are inherently greener than stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. orgsyn.org

Safer Solvents and Auxiliaries: A greener synthesis would prioritize the use of safer solvents, such as water, ethanol, or ethyl acetate, and avoid hazardous solvents like benzene (B151609) or chlorinated hydrocarbons. uwindsor.ca For example, a greener procedure for synthesizing methyl nitroacetate (B1208598) was developed that replaced benzene with ethyl acetate or dichloromethane (B109758) and eliminated the need for a drying agent.

Table 2: Comparison of Potential Synthetic Routes based on Green Chemistry Principles

| Method | Catalyst/Reagent | Atom Economy | Byproducts | Green Chemistry Considerations |

| Wittig Reaction | Stoichiometric Ph₃P=CHCO₂Me | Low | Triphenylphosphine oxide | High E-factor (waste/product ratio); byproduct is a high molecular weight solid. berkeley.edumasterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Stoichiometric (MeO)₂P(O)CH₂CO₂Me + Base | Moderate | Dialkyl phosphate salt | Water-soluble byproduct is easier to remove; better atom economy than Wittig. wikipedia.orgorganic-chemistry.org |

| Potential Catalytic Route | Catalytic (e.g., Pd, Au, Organocatalyst) | Potentially High | Minimal (ideally only water or recyclable catalyst) | High atom economy; reduced waste; potential for milder reaction conditions. Represents a key goal for sustainable synthesis. |

Elucidation of Reactivity Patterns and Mechanistic Investigations of Methyl 2 Oxolan 3 Ylidene Acetate

Conjugate Addition Reactions (Michael Type Reactions)

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. beilstein-journals.org In the case of methyl 2-(oxolan-3-ylidene)acetate, the ester group activates the exocyclic double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Scope and Limitations of Nucleophilic Michael Additions to the α,β-Unsaturated Ester System

The scope of nucleophiles for Michael additions is broad and includes soft nucleophiles such as enolates, amines, thiols, and organocuprates. beilstein-journals.org The reactivity of this compound as a Michael acceptor is influenced by both electronic and steric factors. The ester group provides electronic activation, while the tetrahydrofuran (B95107) ring may impose certain steric constraints.

A variety of nucleophiles are expected to undergo conjugate addition with this compound. These include:

Carbon Nucleophiles: Stabilized carbanions derived from malonates, β-ketoesters, and nitroalkanes are classic Michael donors. Organocuprates (Gilman reagents) are also highly effective for delivering alkyl and aryl groups in a 1,4-fashion.

Nitrogen Nucleophiles: Primary and secondary amines can add to the α,β-unsaturated system in a reaction known as the aza-Michael addition. nih.gov This provides a direct route to β-amino esters.

Oxygen Nucleophiles: Alcohols and water can also act as nucleophiles in oxa-Michael additions, typically under basic or acidic catalysis.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for thia-Michael additions, which are known to be rapid and efficient reactions.

Limitations to these reactions may arise from the use of hard nucleophiles, such as Grignard reagents or organolithium compounds, which tend to favor direct 1,2-addition to the carbonyl group rather than conjugate addition. beilstein-journals.org Sterically hindered nucleophiles may also react sluggishly due to the steric environment around the exocyclic double bond.

Below is an illustrative table of potential Michael donors for reaction with this compound and the expected product types.

| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Type |

| Diethyl malonate | NaOEt, EtOH | 3-substituted oxolane with a malonate adduct |

| Pyrrolidine | None or mild acid | 3-substituted oxolane with a β-amino ester moiety |

| Thiophenol | Et3N, CH2Cl2 | 3-substituted oxolane with a β-thioether linkage |

| Lithium dimethylcuprate | Et2O, -78 °C | 3-substituted oxolane with a β-methyl group |

Stereochemical Control in Asymmetric Michael Additions to the Exocyclic Ester

The conjugate addition to this compound creates a new stereocenter at the β-carbon. In the absence of chiral control, a racemic mixture of products would be formed. Asymmetric Michael additions can be achieved using chiral nucleophiles, chiral auxiliaries on the Michael acceptor, or, most elegantly, through the use of a chiral catalyst. nih.govrsc.org

Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions. nih.gov Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze the asymmetric addition of various nucleophiles to α,β-unsaturated esters and ketones. nih.govresearchgate.net For instance, a chiral secondary amine catalyst could activate the unsaturated ester towards nucleophilic attack by forming a chiral iminium ion intermediate. Alternatively, a chiral Brønsted acid or base could activate the nucleophile.

The development of an asymmetric Michael addition to this compound would likely involve screening various chiral catalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity. The table below illustrates a hypothetical asymmetric Michael addition.

| Nucleophile | Chiral Catalyst | Solvent | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (ee) |

| Nitromethane | Chiral Thiourea Catalyst | Toluene | >95:5 | >90% |

| Dimethyl malonate | Chiral Squaramide Catalyst | Dichloromethane (B109758) | >90:10 | >85% |

| 4-Methoxythiophenol | Chiral Phase-Transfer Catalyst | Toluene/H2O | >95:5 | >92% |

This table is for illustrative purposes and does not represent actual experimental data.

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.comresearchgate.net The exocyclic double bond of this compound can participate as a component in several types of pericyclic reactions, including cycloadditions and electrocyclic reactions.

Diels-Alder Cycloadditions and Regio-/Stereochemical Outcomes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. masterorganicchemistry.com In this context, this compound can act as a dienophile due to its electron-deficient double bond, which is activated by the electron-withdrawing ester group.

The reaction of this compound with a conjugated diene, such as butadiene or cyclopentadiene, would be expected to yield a spirocyclic product containing a cyclohexene (B86901) ring fused to the tetrahydrofuran ring at the 3-position. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For an unsymmetrical diene, two regioisomers could potentially be formed. The stereochemistry of the reaction is typically endo-selective, as dictated by the Alder endo rule, which favors the transition state with maximum overlap of p-orbitals.

A hypothetical Diels-Alder reaction between this compound and 2,3-dimethyl-1,3-butadiene (B165502) is illustrated below.

| Diene | Dienophile | Conditions | Expected Product | Regio-/Stereochemical Outcome |

| 2,3-Dimethyl-1,3-butadiene | This compound | Toluene, heat | Spiro[tetrahydrofuran-3,1'-cyclohexene] derivative | Single regioisomer, predominantly endo stereoisomer |

| Isoprene | This compound | Lewis acid catalyst (e.g., AlCl3) | Mixture of spiro[tetrahydrofuran-3,1'-cyclohexene] regioisomers | Enhanced regioselectivity and endo selectivity |

This table is for illustrative purposes and does not represent actual experimental data.

1,3-Dipolar Cycloadditions for Heterocycle Formation

1,3-Dipolar cycloadditions are [3+2] cycloaddition reactions between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocycle. wikipedia.orgnumberanalytics.com this compound can serve as a dipolarophile in these reactions.

A variety of 1,3-dipoles can be employed, such as:

Nitrile oxides: React to form isoxazolines.

Azides: React to form triazolines, which can subsequently lose nitrogen to form aziridines or be converted to triazoles.

Nitrones: React to form isoxazolidines.

Azomethine ylides: React to form pyrrolidines.

These reactions provide a powerful and atom-economical method for the synthesis of complex spirocyclic heterocyclic systems. The regioselectivity is controlled by the frontier molecular orbitals (HOMO-LUMO interactions) of the 1,3-dipole and the dipolarophile.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. libretexts.orglibretexts.org While this compound itself is not a conjugated polyene, it could potentially be a precursor to a system that could undergo an electrocyclic reaction. For instance, if a conjugated system were to be constructed extending from the exocyclic double bond, this extended π-system could then undergo a thermally or photochemically induced electrocyclic ring closure. The stereochemistry of such reactions is dictated by the Woodward-Hoffmann rules, being conrotatory or disrotatory depending on the number of π-electrons and the reaction conditions (thermal or photochemical). masterorganicchemistry.compressbooks.pub However, without a conjugated system of at least 4π electrons, this compound will not undergo a typical electrocyclic reaction.

Transition Metal-Mediated Transformations

The presence of an exocyclic α,β-unsaturated ester moiety makes this compound a versatile substrate for a range of transition metal-catalyzed reactions. uchicago.eduuchicago.edu These transformations offer powerful methods for carbon-carbon bond formation and molecular elaboration.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide or triflate. dicp.ac.cn For a substrate like this compound, while it does not possess a typical leaving group for direct coupling, its structural analogues provide a basis for potential applications. For instance, related oxolan-2-one derivatives have been successfully used in Suzuki-Miyaura reactions. researchgate.net

Research on similar systems, such as the coupling of β-chloroalkylidene malonates with arylboronic acids, demonstrates that the vinylic position of α,β-unsaturated systems can be functionalized using palladium catalysis. researchgate.net This suggests that a modified version of this compound, such as a corresponding vinyl halide or triflate derivative, would be a viable substrate for Suzuki-Miyaura coupling. Such a reaction would proceed by reacting the substrate with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst and a base. The reaction is generally tolerant of a wide range of solvents, including ether-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is structurally related to the oxolane ring. semanticscholar.org

Below is a table illustrating hypothetical Suzuki-Miyaura coupling reactions with a conceptual vinyl halide derivative of the title compound.

| Entry | Arylboronic Acid Partner | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | methyl 2-(2-phenyloxolan-3-ylidene)acetate |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | methyl 2-(2-(4-methoxyphenyl)oxolan-3-ylidene)acetate |

| 3 | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | methyl 2-(2-vinyloxolan-3-ylidene)acetate |

This table is illustrative of potential reactions based on established Suzuki-Miyaura methodology.

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org The exocyclic double bond in this compound makes it an excellent candidate for several types of olefin metathesis reactions. organic-chemistry.org

Cross-Metathesis (CM): This reaction would occur between this compound and another olefin. This transformation is highly valuable for introducing new functional groups. The chemoselectivity of modern ruthenium catalysts allows for this reaction to proceed in the presence of various functional groups, including the ester in the title compound. nih.gov For example, reacting it with a terminal alkene in the presence of a Grubbs catalyst would yield a new, substituted product, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. organic-chemistry.org

Ring-Opening Metathesis Polymerization (ROMP): While the five-membered tetrahydrofuran ring is not highly strained, it could potentially undergo ROMP under certain conditions to form unsaturated polymers. organic-chemistry.org The driving force for ROMP is typically the release of ring strain, so this process might be less favorable compared to more strained cyclic olefins. organic-chemistry.org

The general mechanism for these transformations, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate between the catalyst's metal-carbene bond and the substrate's double bond. wikipedia.orglibretexts.org

| Reaction Type | Olefin Partner | Catalyst | Potential Product |

| Cross-Metathesis | Styrene | Grubbs 2nd Generation | methyl 2-(phenyl(oxolan-3-ylidene)methyl)acetate |

| Cross-Metathesis | Allyl alcohol | Hoveyda-Grubbs 2nd Gen. | methyl 2-(3-hydroxy-1-(oxolan-3-ylidene)propyl)acetate |

| ROMP | (self) | Schrock Catalyst | Poly(this compound) |

This table presents potential olefin metathesis reactions involving the title compound.

Ring-Opening and Rearrangement Processes Involving the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring, while generally stable, can participate in rearrangement and ring-opening reactions under specific catalytic conditions.

Acid-Catalyzed Processes: In the presence of a strong acid, the ether oxygen of the tetrahydrofuran ring can be protonated. This activation can lead to nucleophilic attack and subsequent ring-opening. For instance, treatment with a hydrogen halide (HX) could potentially lead to the formation of a halo-substituted ester. Alternatively, protonation could facilitate rearrangement of the carbon skeleton, though this is often complex and can lead to multiple products.

Base-Catalyzed Processes: Strong bases can induce rearrangements by deprotonation. A plausible transformation for this compound involves the isomerization of the exocyclic double bond into the ring. Deprotonation at the C5 position, followed by proton transfer, could lead to the formation of the more thermodynamically stable endocyclic isomer, methyl 2-(4,5-dihydrofuran-3-yl)acetate. This type of double bond migration is a common base-catalyzed process for exocyclic alkenes.

The α,β-unsaturated ester system in this compound is a chromophore that can absorb UV light, making it susceptible to photochemical reactions. Potential transformations include:

E/Z Isomerization: Upon absorption of light, the π-bond can be temporarily broken, allowing for rotation and the formation of the geometric isomer.

[2+2] Cycloaddition: In a concentrated solution, the excited molecule could react with a ground-state molecule in a [2+2] cycloaddition to form a cyclobutane-containing dimer. This can also occur intramolecularly if other double bonds are present in a suitable position.

Rearrangements involving the THF ring: While the THF ring itself is relatively inert to direct photolysis, energy transfer from the excited ester chromophore could potentially induce radical-based rearrangements or hydrogen atom abstraction from the THF ring, leading to more complex structural isomers.

Mechanistic Investigations through Advanced Spectroscopic and Computational Techniques

Understanding the precise mechanisms of the transformations described above relies heavily on advanced spectroscopic and computational methods. mdpi.com These tools allow for the characterization of reactants, intermediates, and products, as well as the exploration of reaction energy profiles.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For this compound, ¹H NMR would show characteristic signals for the methoxy (B1213986) protons, the vinylic proton, and the methylene (B1212753) protons of the THF ring. mdpi.com 2D NMR techniques like COSY and HSQC would be used to confirm connectivity.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. Strong absorption bands would be expected for the C=O stretch of the ester and the C=C stretch of the alkene. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and formula, confirming the elemental composition of products and intermediates.

| Spectroscopic Data | Expected Characteristics for this compound |

| ¹H NMR | Singlet for -OCH₃ (~3.7 ppm), signals for THF ring protons (-CH₂-O- and -CH₂-C=), signal for vinylic proton. |

| ¹³C NMR | Resonances for ester carbonyl carbon (~165-170 ppm), alkene carbons (~120-140 ppm), THF ring carbons, and methoxy carbon. |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O stretches (~1100-1250 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the chemical formula C₆H₈O₃ (128.13 g/mol ). sigmaaldrich.com |

Computational Techniques:

Density Functional Theory (DFT): Computational methods like DFT are invaluable for studying reaction mechanisms. Calculations can be used to determine the geometries of transition states and intermediates, calculate reaction energy barriers, and predict thermodynamic stability of isomers. researchgate.net

Molecular Modeling: For complex reactions, molecular modeling can predict how substrates dock with catalyst active sites. It can also be used to rationalize stereochemical outcomes. mdpi.com

Spectroscopic Prediction: Computational chemistry can predict NMR chemical shifts and vibrational frequencies, which, when compared to experimental data, can provide strong evidence for a proposed structure. researchgate.net For example, crystal structure analysis of analogous compounds reveals key details about bond lengths and planarity that can be correlated with computational models. researchgate.net

In Situ Spectroscopic Monitoring for Reaction Pathway Elucidation

In situ spectroscopy is a powerful tool for understanding complex reaction mechanisms without the need for isolating intermediates. ambeed.com Techniques like Fourier-transform infrared (FTIR) spectroscopy allow chemists to track the concentration of reactants, products, and transient species directly in the reaction vessel, providing a continuous view of the reaction progress. mdpi.com

A primary route to synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the olefination of a ketone, in this case, oxolan-3-one, with a stabilized phosphonate (B1237965) ylide, typically generated from a phosphonate ester such as trimethyl phosphonoacetate and a base.

To elucidate the pathway of this transformation, an FTIR probe could be submerged into the reaction mixture. By collecting spectra at regular intervals, the consumption of reactants and the formation of products can be monitored. The disappearance of the characteristic carbonyl stretching frequency of the starting ketone (oxolan-3-one) and the simultaneous appearance of new bands corresponding to the product's ester carbonyl and carbon-carbon double bond would be observed.

Table 1: Hypothetical IR Frequency Monitoring for the HWE Synthesis of this compound

| Compound Name | Functional Group | Characteristic IR Frequency (cm⁻¹) | Observation During Reaction |

| Oxolan-3-one | Ketone C=O | ~1750 | Peak intensity decreases |

| Trimethyl phosphonoacetate | P=O | ~1250 | Peak intensity decreases |

| This compound | Ester C=O | ~1720 | Peak intensity increases |

| This compound | Alkene C=C | ~1650 | Peak intensity increases |

By plotting the intensity of these characteristic peaks over time, detailed concentration profiles for each species can be constructed. This data provides direct evidence for the reaction timeline, helps in identifying the rate-limiting step, and can reveal the presence of any observable intermediates, offering a comprehensive understanding of the reaction pathway. mdpi.com

Kinetic and Thermodynamic Profiling of Key Reaction Steps

The Horner-Wadsworth-Emmons reaction is well-known for its stereoselectivity, which can often be controlled by the reaction conditions to favor either the kinetic or thermodynamic product. researchgate.netorganicchemistrydata.org The stereochemical outcome—the ratio of (E) to (Z) isomers of the resulting alkene—is determined by the relative rates of formation and equilibration of the diastereomeric oxaphosphetane intermediates. wikipedia.orgnrochemistry.com

Kinetic Control: Under conditions where the elimination of the phosphate (B84403) byproduct is rapid and irreversible, the product distribution reflects the initial nucleophilic addition of the phosphonate carbanion to the ketone. This is often favored at low temperatures and with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), which can accelerate the elimination step, leading predominantly to the (Z)-isomer. organicchemistrydata.org

Thermodynamic Control: When the initial addition is reversible, the intermediates can equilibrate to the most stable diastereomer before elimination occurs. This is typically favored by using weaker bases (e.g., NaH) and higher temperatures, which allows the system to reach thermodynamic equilibrium, yielding the more stable (E)-isomer as the major product. researchgate.netorganicchemistrydata.org

A kinetic and thermodynamic profile for the synthesis of this compound could be established by running a series of experiments under varied conditions and analyzing the E/Z ratio of the product.

Table 2: Illustrative Kinetic and Thermodynamic Control of Stereoselectivity in the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | E:Z Ratio (Hypothetical) | Predominant Control |

| 1 | NaH | THF | 25 | 85:15 | Thermodynamic |

| 2 | NaH | THF | 65 | 95:5 | Thermodynamic |

| 3 | KHMDS | THF | -78 | 20:80 | Kinetic |

| 4 | KHMDS / 18-crown-6 | THF | -78 | 10:90 | Kinetic |

| 5 | LiCl / DBU | Acetonitrile | 25 | 92:8 | Thermodynamic |

This profiling allows for the rational selection of reaction conditions to achieve the desired stereoisomer of this compound. By understanding the energy landscape of the reaction and the factors that influence the intermediate pathways, chemists can optimize the synthesis for both yield and stereochemical purity.

Strategic Applications of Methyl 2 Oxolan 3 Ylidene Acetate in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

While not extensively documented as a starting material in the total synthesis of major natural products, the inherent reactivity of methyl 2-(oxolan-3-ylidene)acetate makes it a promising candidate for constructing key structural motifs found in a variety of biologically active molecules. Its utility lies in its potential to serve as a linchpin in strategies aimed at building complex oxygenated scaffolds.

Construction of Oxygenated Heterocyclic Scaffolds (e.g., Polycyclic Ethers, Lactones, Furanones)

The assembly of oxygenated heterocycles is a central challenge in the synthesis of many natural products. Scaffolds such as polycyclic ethers, lactones, and furanones are hallmarks of molecules with significant biological activity.

Polycyclic Ethers: The synthesis of marine polycyclic ethers often involves cascade reactions that form multiple ether rings in a single step. nih.gov These strategies typically rely on precursors that are significantly more complex than this compound. Although the direct application of this specific building block in the synthesis of large polycyclic ether natural products is not established in the literature, the tetrahydrofuran (B95107) core is a fundamental unit in these structures. General methods for tetrahydrofuran synthesis often involve the cyclization of diols or redox-relay Heck reactions of unsaturated diols. organic-chemistry.org

Lactones and Furanones: The structure of this compound is well-suited for the construction of lactone and furanone ring systems. The α,β-unsaturated ester is an excellent Michael acceptor, allowing for conjugate addition of various nucleophiles. This reaction can be used to install a side chain which, through subsequent intramolecular cyclization (such as a Dieckmann condensation or acylation/cyclization sequence), could form a new fused or spirocyclic lactone or furanone. For instance, the addition of an enolate followed by intramolecular reaction could forge a new carbocycle or heterocycle. While specific examples starting from this compound are not prevalent, this proposed reactivity is a cornerstone of synthetic organic chemistry. The synthesis of 3(2H)-furanones, for example, has been achieved through various methods, including the cycloisomerization of allenic hydroxyketones and the cyclization of γ-hydroxyalkynones, highlighting the diverse routes to this important scaffold.

Building Block for Novel Heterocyclic Frameworks and Amino Acid Derivatives

A significant application of this compound and its analogs is in the synthesis of novel heterocyclic systems and non-proteinogenic amino acids, which are of great interest in medicinal chemistry and drug discovery. The reactivity of the exocyclic double bond is key to these applications.

Research has demonstrated that the closely related analog, methyl 2-(oxetan-3-ylidene)acetate, is an excellent substrate for aza-Michael additions. This reaction provides a straightforward and efficient route to new heterocyclic amino acid derivatives. In a typical procedure, methyl 2-(oxetan-3-ylidene)acetate, which can be prepared via a Horner-Wadsworth-Emmons reaction of oxetan-3-one, is treated with various NH-heterocycles. The reaction proceeds smoothly, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield functionalized 3-substituted 3-(acetoxymethyl)oxetanes.

It is reported that this compound can be obtained in a similar manner from oxolan-3-one. Therefore, analogous reactivity is expected, providing a pathway to novel amino acid derivatives containing a tetrahydrofuran ring. These derivatives serve as valuable scaffolds for further chemical diversification, for instance, through Suzuki-Miyaura cross-coupling reactions if a halogenated heterocycle is used in the initial addition.

| Reactant (NH-Heterocycle) | Product | Yield (%) |

|---|---|---|

| Azetidine | Methyl (1,3'-biazetidin-3-yl)acetate derivative | 64 |

| 3-(Boc-amino)azetidine hydrochloride | Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 71 |

| 4-(Boc-amino)piperidine | Methyl {3-[4-(Boc-amino)piperidin-1-yl]oxetan-3-yl}acetate | 58 |

| 4-(Boc-aminomethyl)piperidine | Methyl {3-[4-(Boc-aminomethyl)piperidin-1-yl]oxetan-3-yl}acetate | 55 |

Table 1: Examples of Aza-Michael Additions to Methyl 2-(oxetan-3-ylidene)acetate to form Novel Amino Acid Derivatives. The data illustrates the utility of this scaffold in creating diverse heterocyclic products with good yields.

Precursor in the Design of Molecular Architectures for Chemical Biology Research

The development of small molecules to probe and modulate biological systems is a cornerstone of chemical biology. Versatile building blocks that allow for the systematic variation of structure and the introduction of reporter groups are highly sought after.

This compound possesses several features that make it a potentially valuable precursor for designing such molecular architectures.

Reactive Hub: The Michael acceptor functionality is particularly useful for covalent modification of biological targets or for click chemistry applications after conversion of the ester to another functional group. For example, derivatives of related ylidene-containing scaffolds have been investigated for their ability to interact with biological molecules like DNA.

Scaffold for Diversity: The tetrahydrofuran ring provides a three-dimensional scaffold that can be used to orient substituents in specific vectors, which is crucial for optimizing interactions with protein binding pockets.

Modifiable Handles: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation to attach peptides, linkers, or fluorescent probes.

While the direct application of this compound in the synthesis of specific, named chemical biology tools is not yet widely reported in the literature, its structural motifs are found in various bioactive molecules. For instance, compounds featuring a (2-oxoindolin-3-ylidene)acetate core are being explored as potential enzyme inhibitors. This suggests that the oxolane-containing analog is a promising, yet underexplored, scaffold for the development of novel probes and therapeutic leads. Its potential as a starting point for creating libraries of compounds for high-throughput screening or for the targeted design of covalent inhibitors remains an open area for future research.

Computational and Theoretical Studies on Methyl 2 Oxolan 3 Ylidene Acetate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 2-(oxolan-3-ylidene)acetate, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and a variety of reactivity descriptors. These descriptors help in predicting how the molecule will behave in chemical reactions.

Detailed research findings from computational studies on related α,β-unsaturated carbonyl compounds and oxolane derivatives provide a framework for understanding this compound. For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can be used to optimize the molecular geometry and calculate key electronic properties. researchgate.net

Key Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For similar α,β-unsaturated systems, the HOMO is typically localized on the C=C double bond, while the LUMO is distributed over the entire conjugated system, including the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent low electron density (positive potential), prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be a region of high negative potential.

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of reactivity. nih.gov Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following interactive table showcases typical reactivity descriptors that would be calculated for this compound, based on studies of analogous compounds. nih.govrsc.org

| Descriptor | Typical Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability, reactivity |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to act as an electrophile |

These values are illustrative and based on calculations for similar molecules. Specific values for this compound would require dedicated computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, a key reaction of interest is its synthesis, often via a Horner-Wadsworth-Emmons (HWE) reaction between a phosphonate (B1237965) ylide and 3-oxolanone. wikipedia.org

The mechanism of the HWE reaction involves several steps, each of which can be modeled computationally. organic-chemistry.orgslideshare.net The process generally starts with the deprotonation of the phosphonate reagent, followed by nucleophilic attack of the resulting carbanion on the carbonyl carbon of 3-oxolanone. This leads to a betaine (B1666868) intermediate, which then eliminates a phosphate (B84403) ester to form the final alkene product.

An illustrative reaction profile for a generic HWE reaction is presented below.

| Reaction Step | Description | Key Computational Insights |

| 1. Ylide Formation | Deprotonation of the phosphonate ester. | Calculation of pKa to select a suitable base. |

| 2. Nucleophilic Addition | Attack of the ylide on the ketone. | Location of the transition state for C-C bond formation. |

| 3. Intermediate Formation | Formation of a betaine or oxaphosphetane intermediate. | Determination of the relative stability of possible intermediates. |

| 4. Elimination | Elimination of the phosphate byproduct. | Calculation of the activation barrier for the final elimination step. |

Conformational Landscape Analysis of this compound and its Derivatives

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for interconversion between them. For a flexible molecule like this compound, which contains a five-membered ring and a rotatable ester group, multiple low-energy conformations can exist.

The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, rotation around the C-C and C-O single bonds of the acetate (B1210297) side chain gives rise to different rotamers. Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be used to explore the potential energy surface and identify the most stable conformers.

The relative energies of these conformers can be calculated with high accuracy using DFT or other quantum mechanical methods. The results of such an analysis are typically presented as a potential energy surface or a table of low-energy conformers with their relative energies and key dihedral angles.

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (°) (Illustrative) |

| 1 | 0.00 | O=C-C=C: 180 (s-trans), C=C-O-C: 0 (s-cis) |

| 2 | 0.75 | O=C-C=C: 0 (s-cis), C=C-O-C: 0 (s-cis) |

| 3 | 1.50 | O=C-C=C: 180 (s-trans), C=C-O-C: 180 (s-trans) |

These values are for illustrative purposes and represent a hypothetical conformational analysis.

In Silico Exploration of Catalytic Activation and Substrate Interactions

In silico methods are invaluable for studying how a molecule like this compound might interact with a catalyst or a biological receptor. This is particularly relevant for understanding its potential role in asymmetric catalysis or as a bioactive compound.

For instance, if this compound were to be used as a substrate in a catalytic reaction, such as a conjugate addition, computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be employed to study its interaction with the catalyst. mdpi.com These studies can reveal the binding mode of the substrate in the catalyst's active site and explain the origin of stereoselectivity in asymmetric reactions.

Docking simulations can predict the preferred orientation of the substrate within a binding pocket, and the binding affinity can be estimated using scoring functions. QM/MM calculations can then be used to model the reaction within the enzyme or catalyst environment, providing a more accurate description of the catalytic process. These studies can guide the design of more efficient and selective catalysts.

Advanced Methodologies and Analytical Techniques in Research on Methyl 2 Oxolan 3 Ylidene Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Adducts and Intermediates

The unambiguous determination of a molecule's structure, including any intermediates or adducts formed during a reaction, is a cornerstone of chemical research. High-resolution spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for elucidating the carbon-hydrogen framework of methyl 2-(oxolan-3-ylidene)acetate. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, specific signals would correspond to the methyl ester protons, the vinylic proton, and the protons on the oxolane ring. Advanced 2D NMR techniques, such as COSY and HSQC, can further establish connectivity between protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight and elemental formula of the compound. This technique provides a level of certainty that is essential for confirming the identity of a newly synthesized molecule. Fragmentation patterns observed in the mass spectrum can also offer structural clues, corroborating data from other spectroscopic methods.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique maps the precise positions of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemistry. In research involving related complex structures, such as methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, X-ray crystallography has been used to confirm the planar nature of the molecule, the E conformation about the C=C double bond, and the intricate network of intermolecular hydrogen bonds that dictate its packing in the solid state. nih.govresearchgate.netnih.gov This level of detail is crucial for understanding the molecule's physical properties and reactivity.

Spectroscopic Data for Structural Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies the vinylic, methyl, and oxolane ring protons. |

| ¹³C NMR | Chemical shifts of unique carbon atoms. | Confirms the carbon skeleton, including the ester, alkene, and ether carbons. |

| HRMS | Exact mass-to-charge ratio. | Confirms the elemental formula (C₆H₈O₃). sigmaaldrich.comsigmaaldrich.com |

| X-ray Crystallography | 3D atomic arrangement, bond lengths, and angles. | Provides definitive proof of structure and stereochemistry for crystalline adducts. nih.govresearchgate.net |

Chromatographic and Separation Techniques for Isolation and Purity Assessment in Synthetic Research

Following a chemical synthesis, the target compound must be isolated from byproducts, unreacted starting materials, and catalysts. Chromatographic techniques are fundamental to achieving the high levels of purity required for subsequent research and application.

Reaction Monitoring: Thin-layer chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of a reaction. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate over time, researchers can visualize the consumption of starting materials and the formation of the product.

Purification: Column chromatography is the standard method for purifying multigram quantities of compounds in a research setting. For the purification of related ester compounds, a silica (B1680970) gel stationary phase is typically used with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane. nih.govresearchgate.net The choice of eluent is optimized to achieve maximal separation between the desired product and impurities.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the purity of a sample. A sample is passed through a column packed with a stationary phase, and a detector measures the components as they elute. The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. Chiral HPLC methods can also be developed to separate enantiomers if applicable. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is another powerful tool for purity analysis. It operates on a similar principle to HPLC but uses a gaseous mobile phase. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. researchgate.net

Typical Chromatographic Methods for Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Eluent |

|---|---|---|---|

| TLC | Reaction monitoring | Silica gel | Ethyl Acetate/Hexane |

| Column Chromatography | Preparative purification | Silica gel | Gradient of Ethyl Acetate in Hexane |

| HPLC | Purity assessment | C18 (Reversed-Phase) | Acetonitrile/Water |

| GC-MS | Purity and identity confirmation | Polysiloxane-based | Helium |

Continuous Flow and Microreactor Chemistry for Enhanced Reaction Control and Scalability

Modern chemical synthesis is increasingly moving from traditional batch processing to continuous flow methodologies to improve efficiency, safety, and scalability.

Continuous Flow Synthesis: In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach offers significant advantages over batch reactions. The small internal volume of the reactors allows for superior control over reaction parameters such as temperature and pressure, leading to higher selectivity and yields. mit.edu The rapid mixing and efficient heat transfer in microreactors can accelerate reactions and minimize the formation of byproducts. researchgate.net

Application to this compound: The synthesis of this compound could be adapted to a continuous flow process. A hypothetical setup might involve pumping a solution of the precursor keto-ester and a dehydrating agent through a heated reactor coil. The residence time in the reactor—the time the reagents spend in the reaction zone—can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conversion. mit.edu The product stream emerging from the reactor could then be directed to an in-line purification module, potentially involving liquid-liquid extraction or continuous chromatography.

The benefits of applying this technology include:

Enhanced Safety: Potentially energetic or unstable intermediates are contained in a small volume at any given time, reducing the risks associated with batch processing.

Improved Consistency: The precise control over reaction conditions ensures high reproducibility from run to run.

Facilitated Scalability: Increasing production does not require larger, more hazardous reactors. Instead, the system can be run for longer periods or multiple reactor lines can be operated in parallel. mit.edu

The development of a continuous flow synthesis for this compound would represent a significant advancement, aligning its production with modern principles of green and efficient chemistry.

Future Perspectives and Research Challenges for Methyl 2 Oxolan 3 Ylidene Acetate Chemistry

Development of Highly Efficient and Selective Catalytic Systems for Novel Transformations

The reactivity of the α,β-unsaturated system in methyl 2-(oxolan-3-ylidene)acetate is a prime target for catalytic innovation. The development of highly efficient and stereoselective catalytic systems will be crucial for unlocking its full synthetic potential.

Future research will likely focus on organocatalytic approaches, which offer a metal-free and often more sustainable alternative to traditional catalysis. For instance, chiral primary amines have been shown to effectively catalyze the asymmetric vinylogous Michael addition of cyclic enones to various electrophiles, a strategy that could be adapted to this compound to introduce functionality at the γ-position with high enantioselectivity. nih.gov Similarly, chiral diamines have demonstrated remarkable success in catalyzing the Michael addition of nitroalkanes to cyclic enones, providing access to all-carbon quaternary stereocenters. acs.orgacs.org The application of such catalysts to this compound could lead to the synthesis of complex molecules with significant biological potential.

Transition metal catalysis will also continue to play a pivotal role. The development of novel ligands for metals like palladium, rhodium, and iridium can be expected to yield catalysts with unprecedented selectivity for a range of transformations, including asymmetric hydrogenations and cycloadditions.

Exploration of Unconventional Reactivity Modes and Undiscovered Synthetic Utilities

Beyond established transformations, the unique structural features of this compound invite the exploration of unconventional reactivity. The exocyclic double bond, in conjunction with the tetrahydrofuran (B95107) ring, could participate in a variety of pericyclic reactions. While the reactivity of cyclic enones in [2+2] cycloadditions is known, exploring their participation in higher-order cycloadditions or electrocyclizations could unveil novel synthetic pathways.

Photoredox catalysis emerges as a particularly promising area for discovering new reactivity. youtube.com The generation of radical intermediates from α,β-unsaturated esters under mild, visible-light-mediated conditions could open doors to previously inaccessible transformations. rsc.orgthieme-connect.com For instance, photoredox-catalyzed radical addition-polar cyclization cascades have been used to synthesize complex carbocyclic and heterocyclic systems, a strategy that could be applied to this compound to construct novel fused or spirocyclic architectures. nih.gov

Furthermore, the electrophilicity of cyclic α,β-unsaturated lactones has been shown to be significantly higher than their acyclic counterparts. nih.govresearchgate.netrsc.orgrsc.org A thorough investigation into the electrophilic character of this compound could reveal its potential as a potent Michael acceptor in various biological and synthetic contexts.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid lead discovery and optimization in medicinal chemistry necessitates the integration of versatile building blocks like this compound into automated synthesis platforms. sigmaaldrich.com Flow chemistry, in particular, offers significant advantages in terms of reaction control, safety, and scalability for the synthesis of heterocyclic compounds. thieme-connect.comnih.govflinders.edu.aunih.govrsc.org

Future efforts will likely focus on developing robust and reliable flow-based protocols for the synthesis and derivatization of this compound. syrris.com These automated systems would enable the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. researchgate.netimperial.ac.ukchemspeed.com The modular nature of flow chemistry platforms allows for the seamless integration of reaction, work-up, and analysis steps, significantly streamlining the synthetic workflow.

Sustainable and Biocatalytic Pathways for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic strategies, and the development of sustainable routes to and from this compound is a key research challenge. Biocatalysis offers a powerful toolkit for achieving this goal, with enzymes providing high selectivity under mild conditions. nih.govnih.govresearchgate.netresearchgate.netnih.gov

The synthesis of chiral tetrahydrofuran derivatives from renewable resources is an active area of research. mdpi.com Chemo-enzymatic approaches, combining traditional chemical steps with enzymatic transformations, have been successfully employed for the synthesis of related chiral epoxides. mdpi.com Such strategies could be adapted for the enantioselective synthesis of this compound precursors.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(oxolan-3-ylidene)acetate, and how can reaction conditions be systematically optimized?

this compound can be synthesized via [3+2] cycloaddition or conjugate addition reactions involving precursors like oxolane derivatives and activated esters. Optimization involves:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetic efficiency and thermal stability of the product .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the ester .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the oxolane ring and ester group. Anisotropic effects in the olefinic region (δ 5–6 ppm) confirm conjugation .

- X-ray crystallography : Use SHELXL for refinement of crystal structures, focusing on bond-length alternations in the α,β-unsaturated ester system . Programs like WinGX facilitate data processing and hydrogen-bond analysis (e.g., N–H···O interactions in packing diagrams) .

- IR spectroscopy : Stretching frequencies near 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (conjugated C=C) validate the structure .

Q. What are the common reactivity patterns and applications of this compound in organic synthesis?

- Diels-Alder reactions : The α,β-unsaturated ester acts as a dienophile for constructing bicyclic frameworks .

- Nucleophilic additions : Grignard reagents attack the carbonyl group, yielding tertiary alcohols for pharmaceutical intermediates .

- Photochemical studies : The conjugated system undergoes [2+2] cycloaddition under UV light, useful in materials science .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and kinetics of this compound in cycloaddition reactions?

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify regioselectivity in [3+2] cycloadditions .

- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to validate proposed mechanisms (e.g., concerted vs. stepwise pathways) .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on activation barriers .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

- Multi-method validation : Cross-reference NMR/IR data with X-ray results. For example, crystallography may reveal unexpected tautomerism not evident in solution-phase spectra .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing-induced distortions in bond lengths .

- Dynamic NMR : Detect conformational exchange in solution that XRD might miss due to static crystal environments .

Q. What strategies are effective for studying the thermodynamic stability and degradation pathways of this compound under varying conditions?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under inert vs. oxidative atmospheres .

- Accelerated stability studies : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) to identify degradation products via LC-MS .

- Computational stability prediction : Use Gaussian to calculate bond dissociation energies (BDEs) for the ester and olefinic bonds .

Q. How can advanced crystallographic software (e.g., SHELXD) improve phase determination for this compound derivatives with low symmetry?

- Dual-space methods : SHELXD’s dual-space recycling refines phases for structures with P1 or P2₁ symmetry by iterating between real and reciprocal space .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals with pseudo-merohedral twinning .

- Hydrogen-bond networks : ORTEP for Windows visualizes anisotropic displacement parameters to validate H-bond assignments in low-symmetry space groups .

Methodological Notes

- Data Sources : Prioritize crystallographic data from SHELX-refined structures and thermodynamic parameters from computational studies .

- Software Tools : SHELX suite , WinGX , and Gaussian are critical for structural and mechanistic analysis.

- Contradictions : Address conflicting data (e.g., XRD vs. NMR) by contextualizing experimental conditions (e.g., solid-state vs. solution behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.